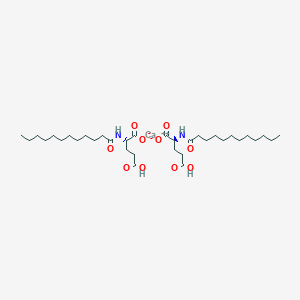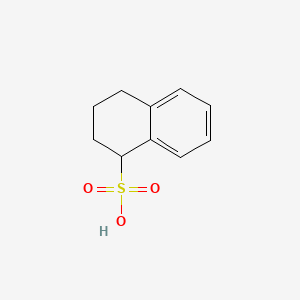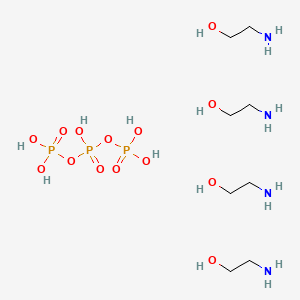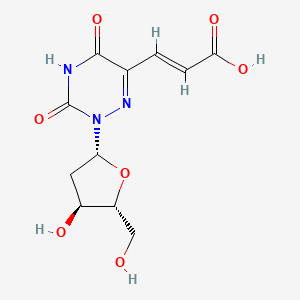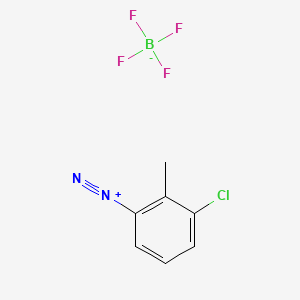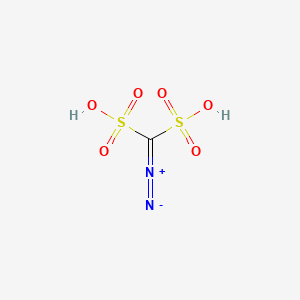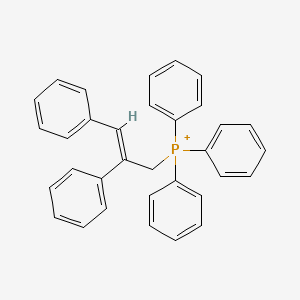
(2,3-Diphenyl-2-propenyl)(triphenyl)phosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide is an organophosphorus compound that features a phosphonium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into the potential therapeutic applications of phosphonium compounds includes their use as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Mecanismo De Acción
The mechanism by which [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Tetraphenylphosphonium bromide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide is unique due to its specific structural configuration, which includes the (E)-2,3-diphenylprop-2-enyl group This configuration imparts distinct chemical and physical properties that differentiate it from other phosphonium compounds
Propiedades
Número CAS |
38633-42-0 |
|---|---|
Fórmula molecular |
C33H28P+ |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C33H28P/c1-6-16-28(17-7-1)26-30(29-18-8-2-9-19-29)27-34(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-26H,27H2/q+1/b30-26- |
Clave InChI |
PLBMSWSTGVQYOX-BXVZCJGGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C=C(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


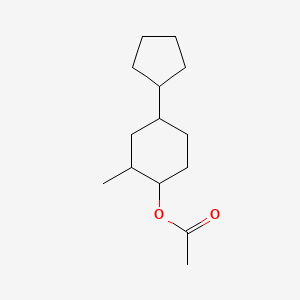
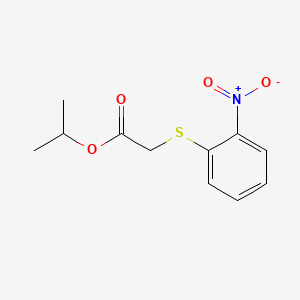
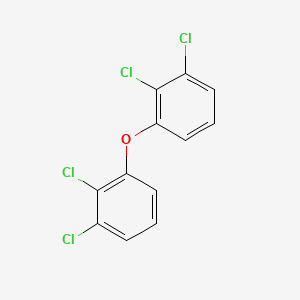
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)

